molecular formula C26H19BO2 B3043924 4-(10-Phenylanthracen-9-yl)benzeneboronic acid CAS No. 952604-30-7

4-(10-Phenylanthracen-9-yl)benzeneboronic acid

Cat. No. B3043924
CAS RN: 952604-30-7
M. Wt: 374.2 g/mol
InChI Key: YNDGEMZBYUVHTH-UHFFFAOYSA-N
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Description

“4-(10-Phenylanthracen-9-yl)benzeneboronic acid” is a chemical compound with the molecular formula C26H19BO2 and a molecular weight of 374.20 . Its IUPAC name is [4- (10-phenyl-9-anthryl)phenyl]boronic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular formula is C26H19BO2 and the molecular weight is 374.20 .

Scientific Research Applications

Metal Ion Coordination

Research on asymmetric fan-shaped dendrimers, including molecules structurally related to 4-(10-Phenylanthracen-9-yl)benzeneboronic acid, has shown their potential in metal ion coordination at the air-water interface. These studies reveal how the molecular structure can influence the interaction with metal ions, such as Al(3+) and Eu(3+), suggesting applications in metal ion detection and environmental monitoring (Yang et al., 2011).

Organic Light-Emitting Devices (OLEDs)

Compounds related to this compound have been utilized in the development of deep-blue fluorescent organic light-emitting devices (OLEDs). Such compounds contribute to achieving high efficiency and deep-blue emission in OLEDs, which is crucial for display and lighting technologies (Hu et al., 2014).

Molecular Machines

Research on palladium-catalysed coupling reactions has led to the development of molecular machines, where molecules similar to this compound play a role in creating structures with sterically hindered rotations. These molecular machines have potential applications in nanotechnology and the development of new materials (McGlinchey & Nikitin, 2020).

Sensors and Imaging

Anthracene-derived Schiff base compounds, structurally related to this compound, have shown promising results as sensors for proteins like bovine serum albumin and for optical cell imaging. This suggests applications in biochemical sensing and medical imaging (Densil et al., 2018).

Photophysical Properties for Photon Upconversion

Studies on the photophysical characterization of anthracene-based molecules, including those structurally related to this compound, have explored their applications in triplet-triplet annihilation photon upconversion. This has implications for the design of blue-emitting materials and energy conversion technologies (Gray et al., 2015).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 4-(10-Phenylanthracen-9-yl)benzeneboronic acid are currently unknown

Pharmacokinetics

It is known that the compound is soluble in methanol , which suggests that it may be absorbed in the body when administered orally.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

It is known that the compound is light sensitive , suggesting that exposure to light could affect its stability and activity.

properties

IUPAC Name

[4-(10-phenylanthracen-9-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19BO2/c28-27(29)20-16-14-19(15-17-20)26-23-12-6-4-10-21(23)25(18-8-2-1-3-9-18)22-11-5-7-13-24(22)26/h1-17,28-29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDGEMZBYUVHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501235441
Record name B-[4-(10-Phenyl-9-anthracenyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501235441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

952604-30-7
Record name B-[4-(10-Phenyl-9-anthracenyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952604-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-(10-Phenyl-9-anthracenyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501235441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(10-phenylanthracen-9-yl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

In a 500 mL three-neck flask were stirred 20 g (49 mmol) of 9-(4-Bromophenyl)-10-phenylanthracene obtained by the above Steps 1(1) to 1(4) and 300 mL of tetrahydrofuran (abbreviation: THF) in a nitrogen atmosphere at −78° C. Then, 34 mL (54 mmol) of n-butyllithium (1.6 mol/L hexane solution) was dropped, and this mixture was stirred for 2 hours at the same temperature. After that, 13 mL (110 mmol) of trimethyl borate was added therein, and the mixture was stirred for 24 hours at room temperature. After the reaction, 200 mL of 1.0 mol/L hydrochloric acid was added therein, and the mixture was stirred for 1 hour at room temperature. After that, an organic layer thereof was washed with water and separated into an organic layer and a water layer, and the obtained water layer was further extracted with ethyl acetate. This extracted solution and the organic layer were mixed and washed with saturated aqueous solution, and magnesium sulfate was added therein, so that moisture was removed. Then, suction filtration was performed so that a filtrate was obtained. The obtained filtrate was concentrated to provide a residue. The obtained residue was recrystallized with a mixed solution of chloroform and hexane, whereby 15 g of a powdery white solid of 4-(10-phenyl-9-anthryl)phenylboronic acid, which was the object of the synthesis, was obtained in a yield of 84% (synthesis scheme (a-5)).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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